molecular formula C16H29NOS2 B13908231 1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one

1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one

Cat. No.: B13908231
M. Wt: 315.5 g/mol
InChI Key: BDADQHOZUWFPMX-CQSZACIVSA-N
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Description

1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one is a complex organic compound with a unique structure that includes a thiazolidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one typically involves the formation of the thiazolidine ring through a series of chemical reactions. One common method involves the reaction of a suitable aldehyde with a thiol and an amine under controlled conditions to form the thiazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom in the thiazolidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with proteins is a key factor in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one
  • 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H29NOS2

Molecular Weight

315.5 g/mol

IUPAC Name

1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one

InChI

InChI=1S/C16H29NOS2/c1-4-5-6-7-8-9-10-11-15(18)17-14(13(2)3)12-20-16(17)19/h13-14H,4-12H2,1-3H3/t14-/m1/s1

InChI Key

BDADQHOZUWFPMX-CQSZACIVSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N1[C@H](CSC1=S)C(C)C

Canonical SMILES

CCCCCCCCCC(=O)N1C(CSC1=S)C(C)C

Origin of Product

United States

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